2-cyano-N-methylpyridine-4-carboxamide
Description
2-Cyano-N-methylpyridine-4-carboxamide is a pyridine derivative featuring a cyano (-CN) group at the 2-position and a methyl-substituted carboxamide (-CONHCH₃) at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
CAS No. |
161233-98-3 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-cyano-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)6-2-3-11-7(4-6)5-9/h2-4H,1H3,(H,10,12) |
InChI Key |
DQICZEKJDDUDLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
Synonyms |
4-Pyridinecarboxamide,2-cyano-N-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between 2-cyano-N-methylpyridine-4-carboxamide and related compounds:
Functional Group Impact on Bioactivity
- Cyano Group: Present in both this compound and CAS 501001-39-4, this group enhances hydrogen bonding and π-π stacking with target proteins, improving inhibitory potency against kinases .
- Chloro and Trifluoromethyl Groups : In PF-06733804, these groups increase lipophilicity and metabolic resistance, contributing to its efficacy in treating solid tumors .
- Sulfonamide and Thioether Linkages : MSC-5350’s sulfonamide moiety improves solubility, while JNJ-47965567’s phenylthio group enhances membrane permeability .
Research Findings and Clinical Relevance
- Kinase Inhibition: this compound and CAS 501001-39-4 share a mechanism of ATP-competitive kinase inhibition, but the latter’s dimethylpropylamino group increases selectivity for VEGFR-2 .
- Synthetic Accessibility: JNJ-47965567’s complex synthesis (multiple stereocenters) limits scalability, whereas this compound’s simpler structure allows cost-effective production .
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